

Application Note: ^1H and ^{13}C NMR Spectroscopic Analysis of 2-Acetyl-3-methylpyridine

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Compound of Interest

Compound Name: 2-Acetyl-3-methylpyridine

Cat. No.: B1282197

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Abstract

This document provides a detailed protocol and data interpretation for the structural elucidation of **2-Acetyl-3-methylpyridine** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of directly published experimental data for this specific molecule, this note presents a predicted NMR assignment based on the analysis of structurally related compounds, namely 2-acetylpyridine and 3-methylpyridine. The provided experimental protocol outlines a standard procedure for the acquisition of high-quality NMR spectra suitable for routine analysis and structural confirmation.

Introduction

2-Acetyl-3-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Unambiguous characterization of its molecular structure is a prerequisite for its use in any research and development setting. NMR spectroscopy is a powerful analytical technique that provides detailed information about the chemical environment of atomic nuclei, enabling the precise determination of molecular structure. This application note serves as a practical guide for the assignment of ^1H and ^{13}C NMR spectra of **2-Acetyl-3-methylpyridine**.

Predicted NMR Data Assignment

The chemical shifts and coupling constants for **2-Acetyl-3-methylpyridine** have been predicted based on the known experimental data of 2-acetylpyridine and 3-methylpyridine. The acetyl group at the C2 position is expected to deshield the adjacent protons and carbons, while the methyl group at the C3 position will have a shielding effect on the ortho and para positions of the pyridine ring.

Chemical Structure and Numbering

Caption: Molecular structure of **2-Acetyl-3-methylpyridine**.

Caption: Numbering scheme for **2-Acetyl-3-methylpyridine**.

Predicted ^1H NMR Data (500 MHz, CDCl_3)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)	Integration
H-4	~7.65	dd	J = 7.8, 4.8	1H
H-5	~7.25	dd	J = 7.8, 1.5	1H
H-6	~8.50	dd	J = 4.8, 1.5	1H
-COCH ₃ (H-8)	~2.60	s	-	3H
-CH ₃ (H-9)	~2.40	s	-	3H

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Carbon	Predicted Chemical Shift (δ , ppm)
C-2	~153.0
C-3	~132.0
C-4	~137.0
C-5	~123.0
C-6	~149.0
C=O (C-7)	~200.0
-COCH ₃ (C-8)	~26.0
-CH ₃ (C-9)	~18.0

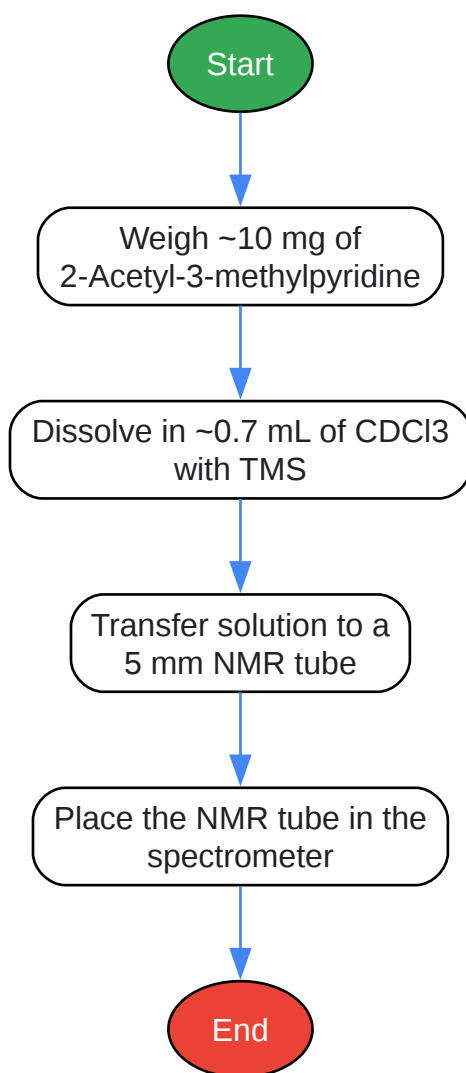
Experimental Protocol

This section details a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of **2-Acetyl-3-methylpyridine**.

Materials and Equipment

- **2-Acetyl-3-methylpyridine** (sample)
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR spectrometer (e.g., 500 MHz)
- Pipettes and vials

Sample Preparation Workflow



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Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

1. Spectrometer Preparation:

- Tune and match the probe for both ^1H and ^{13}C frequencies.
- Lock the spectrometer on the deuterium signal of CDCl_3 .
- Shim the magnetic field to achieve optimal resolution and lineshape.

2. ^1H NMR Acquisition Parameters:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 8-16.
- Temperature: 298 K.

3. ^{13}C NMR Acquisition Parameters:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 220-240 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).
- Temperature: 298 K.

Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
- Integrate the peaks in the ^1H spectrum.
- Perform peak picking for both ^1H and ^{13}C spectra.

Discussion of Predicted Assignments

The predicted chemical shifts are based on the principle of substituent effects on the pyridine ring. The electron-withdrawing acetyl group at C2 causes a downfield shift of the neighboring protons and carbons, particularly H-6 and C-2. The electron-donating methyl group at C3 is expected to cause an upfield shift of the ortho (C2, C4) and para (C6) positions, though the effect on C2 and C6 is also influenced by the acetyl group and the nitrogen atom, respectively. The aromatic protons are expected to exhibit characteristic doublet of doublets (dd) splitting patterns due to ortho and meta couplings. The methyl and acetyl protons will appear as singlets as there are no adjacent protons to couple with.

Conclusion

This application note provides a predicted ^1H and ^{13}C NMR assignment for **2-Acetyl-3-methylpyridine** and a standard experimental protocol for data acquisition. While these predicted values serve as a strong guideline, experimental verification is essential for definitive structural confirmation. The provided protocol is robust and can be adapted for various NMR spectrometers to obtain high-quality data for this and similar compounds.

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